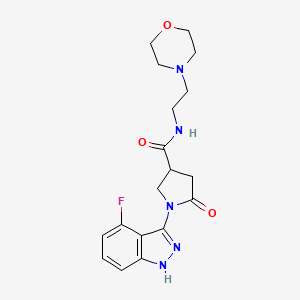

1-(4-fluoro-1H-indazol-3-yl)-N-(2-morpholinoethyl)-5-oxo-3-pyrrolidinecarboxamide

Description

1-(4-Fluoro-1H-indazol-3-yl)-N-(2-morpholinoethyl)-5-oxo-3-pyrrolidinecarboxamide is a synthetic small molecule characterized by a pyrrolidinecarboxamide core substituted with a 4-fluoroindazole moiety and a morpholinoethyl side chain. The 4-fluoro-1H-indazol-3-yl group is a bicyclic aromatic system with a fluorine atom at the 4-position, which may enhance metabolic stability and target binding through hydrophobic and electronic interactions . While specific biological data for this compound are unavailable in the provided evidence, its structural features align with known bioactive molecules targeting ATP-binding pockets or allosteric enzyme sites.

Properties

Molecular Formula |

C18H22FN5O3 |

|---|---|

Molecular Weight |

375.4 g/mol |

IUPAC Name |

1-(4-fluoro-1H-indazol-3-yl)-N-(2-morpholin-4-ylethyl)-5-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C18H22FN5O3/c19-13-2-1-3-14-16(13)17(22-21-14)24-11-12(10-15(24)25)18(26)20-4-5-23-6-8-27-9-7-23/h1-3,12H,4-11H2,(H,20,26)(H,21,22) |

InChI Key |

ODBWLBUYKZPFOO-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CCNC(=O)C2CC(=O)N(C2)C3=NNC4=C3C(=CC=C4)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Aromatic Substituents

- Target Compound : The 4-fluoroindazole group provides a planar, bicyclic aromatic system. Fluorination at the 4-position likely enhances metabolic stability and π-π stacking interactions with target proteins .

- The 4-chlorophenyl amide side chain increases lipophilicity (Cl > F in logP) but may reduce solubility .

- 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide () : Substitutes indazole with a 4-fluorophenyl and adds a thiadiazole ring. The thiadiazole may improve electron-deficient interactions but could introduce metabolic liabilities (e.g., sulfur oxidation) .

Amide Side Chains

- Target Compound: The 2-morpholinoethyl side chain introduces a tertiary amine and ether oxygen, enhancing solubility and possibly blood-brain barrier penetration.

- 1-(4-Fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide () : Uses a 4-methylpyridinyl group, which may engage in cation-π interactions but lacks the solubility-enhancing morpholine .

Pyrrolidine Core Modifications

- All analogs retain the 5-oxo-pyrrolidinecarboxamide backbone, suggesting shared conformational rigidity and hydrogen-bonding capacity.

Physicochemical Properties

Key molecular properties inferred from structural

*Predicted logP values estimated using fragment-based methods (e.g., Moriguchi method).

†Calculated based on structural components.

Pharmacological Implications

- Target Compound: The morpholinoethyl group may improve solubility and reduce CYP450-mediated metabolism compared to analogs with alkyl or aryl side chains. The 4-fluoroindazole moiety could enhance kinase inhibition (e.g., JAK or Aurora kinases) relative to simpler phenyl groups .

- Chlorophenyl Analogs () : Increased lipophilicity may favor CNS penetration but increase plasma protein binding, reducing free drug concentrations.

- Thiadiazole- and Pyridinyl-Containing Analogs () : Heterocyclic side chains may improve target affinity but introduce metabolic vulnerabilities (e.g., thiadiazole oxidation).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.